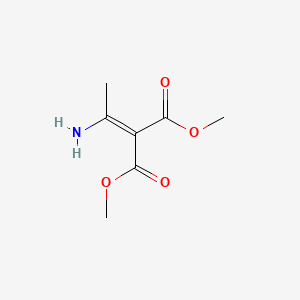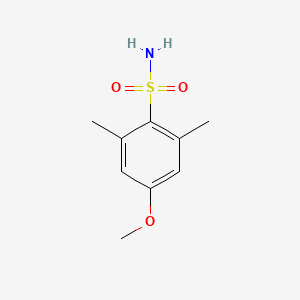
2,6-Dimethyl-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-methoxybenzenesulfonamide is an organic compound with a molecular structure that includes a methoxy group, two methyl groups, and a sulfonamide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxy-2,6-dimethylphenol with sulfonamide reagents under specific conditions. One common method involves the use of a sulfonyl chloride derivative in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products Formed
Oxidation: Formation of 4-methoxy-2,6-dimethylbenzoic acid.
Reduction: Formation of 4-methoxy-2,6-dimethylaniline.
Substitution: Formation of 4-methoxy-2,6-dimethyl-3-nitrophenylsulfonamide or 4-methoxy-2,6-dimethyl-3-bromophenylsulfonamide.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the activity of enzymes involved in folic acid synthesis in microorganisms. This inhibition can lead to antimicrobial effects by preventing the growth and replication of bacteria.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-2,6-dimethylphenylboronic acid
- 4-Methoxy-2,6-dimethylphenylamine
- 4-Methoxy-2,6-dimethylphenol
Uniqueness
2,6-Dimethyl-4-methoxybenzenesulfonamide is unique due to its sulfonamide group, which imparts specific chemical and biological properties not found in its analogs. This group allows the compound to participate in unique reactions and exhibit distinct biological activities, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
90643-86-0 |
|---|---|
Fórmula molecular |
C9H13NO3S |
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
4-methoxy-2,6-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-6-4-8(13-3)5-7(2)9(6)14(10,11)12/h4-5H,1-3H3,(H2,10,11,12) |
Clave InChI |
ZJJLGMUSGUYZQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1S(=O)(=O)N)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


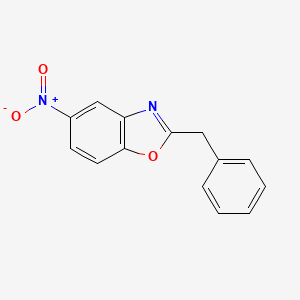

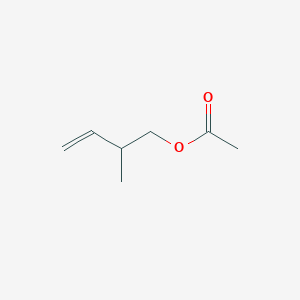
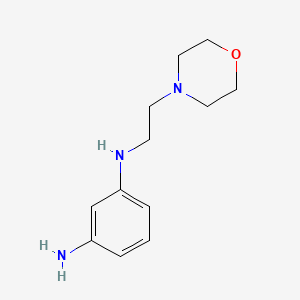
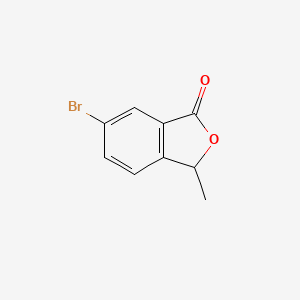
![Ethyl 3-{[3-(ethyloxy)-3-oxopropyl]amino}butanoate](/img/structure/B8579162.png)
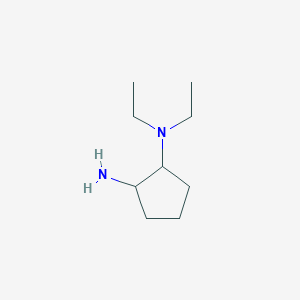

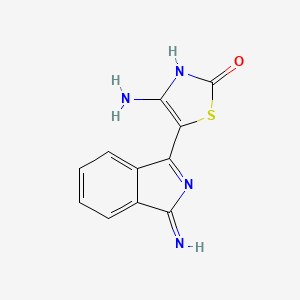
![4-Chloro-2-[(1H-imidazol-1-yl)(phenyl)methyl]phenol](/img/structure/B8579193.png)
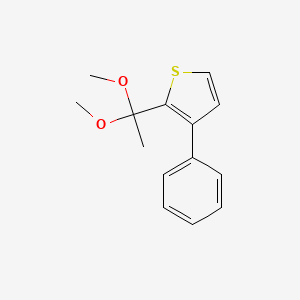
![5-(2-Butyl-[1,3]dithiolan-2-yl)-benzene-1,3-diol](/img/structure/B8579212.png)
![1-Methyl-2-[(2-sulfanylethyl)sulfanyl]pyridin-1-ium iodide](/img/structure/B8579232.png)
